molecular formula C11H10N2O2 B3071068 5-o-Tolyl-1h-pyrazole-4-carboxylic acid CAS No. 1007541-87-8

5-o-Tolyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B3071068
CAS No.: 1007541-87-8
M. Wt: 202.21 g/mol
InChI Key: SZQFGJAHAQPPLF-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Carboxylic Acid Scaffolds in Contemporary Organic and Materials Research

Pyrazole carboxylic acid derivatives are recognized as crucial building blocks in modern organic chemistry and materials science due to their versatile synthetic applicability and the wide range of properties they impart to larger molecular structures. researchgate.neteurekaselect.combenthamdirect.com

In the realm of medicinal and organic chemistry, the pyrazole nucleus is a well-established pharmacophore present in numerous commercial drugs. nih.gov The addition of a carboxylic acid functional group provides a key site for further chemical modification and can play a critical role in a molecule's ability to interact with biological targets. Consequently, pyrazole carboxylic acid derivatives are integral to the synthesis of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, and antiviral properties. eurekaselect.comingentaconnect.com The synthesis of these scaffolds is a topic of continuous research, with various methods developed to access diversely substituted pyrazole systems. nih.govmdpi.com

In materials science, pyrazole carboxylic acids have emerged as exceptional ligands for the construction of advanced materials, most notably Metal-Organic Frameworks (MOFs). mocedes.orgresearchgate.net MOFs are crystalline porous materials built from metal ions or clusters linked by organic molecules. researchgate.net The carboxylic acid group on the pyrazole scaffold can coordinate with metal nodes, while the pyrazole ring itself provides structural rigidity and can be functionalized to tune the properties of the resulting framework. mocedes.org These materials exhibit exceptionally high surface areas, tunable pore sizes, and flexible functionality, making them highly valuable for applications in gas storage, chemical separations, catalysis, and luminescent sensing. mocedes.orgresearchgate.net Furthermore, pyrazole carboxylic acid derivatives have been investigated for the development of novel energetic materials, where they contribute to high thermal stability and favorable detonation properties. acs.org

The significance of this scaffold is summarized in the table below:

Research AreaSignificance of Pyrazole Carboxylic Acid ScaffoldsKey Applications
Organic/Medicinal Chemistry Versatile synthetic building blocks and established pharmacophores. researchgate.netnih.govAntimicrobial, anticancer, anti-inflammatory, antiviral agents. eurekaselect.comingentaconnect.com
Materials Science Excellent organic linkers for creating porous crystalline materials. mocedes.orgresearchgate.netMetal-Organic Frameworks (MOFs) for gas storage, catalysis, and sensing. mocedes.org
Energetic Materials Contribute to high density, thermal stability, and energetic performance. acs.orgDevelopment of low-sensitivity, high-performance energetic compounds. acs.org

Overview of the Research Landscape for Tolyl-Substituted Pyrazole Carboxylic Acids

The introduction of aryl groups, such as phenyl or tolyl, onto the pyrazole core is a common strategy to modulate the physicochemical and biological properties of the resulting compounds. The tolyl group, a methylated phenyl substituent, offers an additional layer of tunability through the position of the methyl group (ortho, meta, or para).

Research into tolyl-substituted pyrazoles has yielded compounds with specific and potent activities. For instance, a complex derivative, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191), has been identified as a potent and specific antagonist of the aryl hydrocarbon receptor (AhR). nih.gov This compound effectively prevents the toxic effects of pollutants like 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) in mice, demonstrating the potential of tolyl-pyrazole structures in developing agents to counteract environmental toxins. nih.gov

In the field of agrochemicals, research has explored the insecticidal activities of pyrazole carboxamides. One study detailed the synthesis of a series of compounds including N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-phenyl-1-(p-tolyl)-1H-pyrazole-4-carboxamide. rsc.org This work highlights the investigation of para-tolyl substituted pyrazoles in the search for new crop protection agents.

While direct research on a wide range of simple tolyl-substituted pyrazole carboxylic acids is not extensively documented in readily available literature, the existing studies on more complex derivatives underscore the scientific interest in this class of compounds. The research indicates that the tolyl substituent is a valuable component in the design of bioactive molecules, prompting further investigation into the synthesis and properties of foundational structures like 5-o-Tolyl-1H-pyrazole-4-carboxylic acid.

Compound ClassResearch FocusApplication/FindingReference
Tolyl-Azo-Pyrazole-AmidePharmacologyPotent antagonist of the Aryl Hydrocarbon Receptor (AhR) for preventing TCDD toxicity. nih.gov
Tolyl-Pyrazole-CarboxamideAgrochemicalsSynthesis and evaluation of insecticidal activities. rsc.org

Academic Relevance of Investigating this compound: Bridging Synthetic Organic Chemistry and Advanced Materials Science

The academic relevance of investigating this compound lies at the intersection of fundamental synthetic chemistry and applied materials science. This specific molecule serves as an ideal model system for exploring fundamental structure-property relationships that are crucial for rational drug design and the targeted synthesis of functional materials.

The key structural features of the compound are the ortho-tolyl group at the 5-position and the carboxylic acid at the 4-position of the pyrazole ring. Each feature imparts distinct and academically interesting characteristics:

The Carboxylic Acid Group: This functional group is a versatile handle for synthetic transformations. It allows for the creation of a library of derivatives, such as esters and amides, which is a cornerstone of medicinal chemistry research for exploring structure-activity relationships. researchgate.net In materials science, this group is a primary coordination site for linking with metal centers to form highly ordered structures like MOFs. mocedes.org

The o-Tolyl Group: The placement of a tolyl group at the 5-position introduces significant steric and electronic effects. Specifically, the ortho-methyl group can influence the conformation of the molecule by restricting the rotation of the aryl ring relative to the pyrazole plane. This fixed conformation can have profound effects on its binding affinity to biological targets or its packing in a crystal lattice. Investigating the impact of this ortho-substituent, compared to its meta- or para-tolyl counterparts or an unsubstituted phenyl ring, provides critical insights into how subtle structural changes can dictate macroscopic properties.

Therefore, the study of this compound provides a direct bridge between disciplines. Synthetic organic chemists can develop novel routes to this and related compounds, while physical and materials chemists can use it as a building block to create and study advanced materials. The knowledge gained from investigating this specific molecule contributes to a deeper understanding of how to design and synthesize novel compounds with tailored functions, whether for targeted biological activity or for specific material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)10-9(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQFGJAHAQPPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 O Tolyl 1h Pyrazole 4 Carboxylic Acid and Its Derivatives

Classical and Conventional Synthetic Routes to Pyrazole-4-carboxylic Acid Systems

The foundational methods for constructing the pyrazole (B372694) ring, particularly with a carboxylic acid function at the C4 position, have been refined over many decades. These routes typically involve the formation of the heterocyclic core from acyclic precursors.

The most prominent and classical method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. beilstein-journals.orgmdpi.comnih.gov This approach is a straightforward and rapid way to obtain polysubstituted pyrazoles. nih.govmdpi.com The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. mdpi.com

To obtain a pyrazole-4-carboxylic acid system, the 1,3-dicarbonyl component is typically a β-keto ester, such as ethyl acetoacetate (B1235776) or its analogues. The ester group at the β-position of the dicarbonyl system ultimately becomes the C4-substituent of the pyrazole ring. The reaction's versatility allows for the use of various substituted hydrazines and β-keto esters, enabling access to a wide array of pyrazole derivatives. beilstein-journals.org The choice of reactants dictates the substitution pattern on both the nitrogen and carbon atoms of the final pyrazole ring.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich compounds and has been effectively adapted for the synthesis of pyrazoles. chemmethod.commdpi.com This method typically involves the reaction of a hydrazone with the Vilsmeier reagent, which is a complex formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). chemmethod.combohrium.com

When hydrazones derived from active methylene (B1212753) ketones are treated with the Vilsmeier reagent, they can undergo cyclization to form pyrazole-4-carbaldehydes. chemmethod.comtandfonline.com These aldehydes are valuable intermediates that can be subsequently oxidized to the desired carboxylic acids. rsc.org In some variations of this method, hydrazones of β-keto esters react with the Vilsmeier reagent to directly yield 1H-pyrazole-4-carboxylic acid esters. tandfonline.com This approach provides an efficient methodology for preparing these esters in high yields, sometimes enhanced by techniques like microwave irradiation to reduce reaction times. bohrium.comtandfonline.com

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical strategies for synthesizing complex molecules like pyrazoles in a single step. bohrium.comrsc.org These reactions combine three or more starting materials in a one-pot process to form the final product, incorporating most or all of the atoms from the reactants. beilstein-journals.org

For the synthesis of pyrazole-4-carbonitrile and carboxylic acid scaffolds, a common MCR involves the condensation of an aldehyde, a compound with an active methylene group (such as malononitrile (B47326) or ethyl cyanoacetate), and a hydrazine derivative. bohrium.comresearchgate.net The use of malononitrile as the active methylene component directly yields 5-amino-1H-pyrazole-4-carbonitriles. bohrium.comresearchgate.net These carbonitriles are important precursors that can be hydrolyzed to the target carboxylic acids. Similarly, using β-ketoesters in four-component reactions can lead to the formation of pyrazole-4-carboxylate systems. beilstein-journals.orgsid.ir Various catalysts, including environmentally benign and recyclable ones, have been developed to facilitate these reactions under mild conditions. bohrium.comsid.ir

Table 1: Examples of Multi-Component Reactions for Pyrazole Synthesis

Aldehyde ComponentActive Methylene ComponentHydrazine ComponentCatalyst/ConditionsProduct TypeYield (%)Reference
Aromatic AldehydeMalononitrilePhenylhydrazineSPVA, Solvent-free5-Amino-pyrazole-4-carbonitrile89 bohrium.com
BenzaldehydeEthyl AcetoacetatePhenylhydrazine[bmim][FeCl4], O2Pyrazole-4-carboxylic acid ethyl ester75-92 sid.ir
Substituted BenzaldehydesMalononitrilePhenylhydrazineAlumina–silica-supported MnO2, Water5-Amino-1H-pyrazole-4-carbonitriles86-96 researchgate.net
AldehydesMalononitrileHydrazine HydrateTaurine, WaterDihydropyrano[2,3-c]pyrazolesGood-Excellent rsc.org

Strategies for Introducing the o-Tolyl Moiety and Carboxylic Acid Functionality

To synthesize the specific target compound, 5-o-tolyl-1H-pyrazole-4-carboxylic acid, general synthetic routes must be adapted to ensure the correct placement of the o-tolyl group and the carboxylic acid function. This is typically achieved through careful selection of starting materials or through subsequent functional group transformations.

The introduction of the o-tolyl group onto the pyrazole core can be accomplished by incorporating this moiety into one of the acyclic precursors. There are two primary strategies for this pre-functionalization:

Using a functionalized hydrazine: The reaction can be carried out with a substituted hydrazine, such as o-tolylhydrazine. In a reaction with a symmetric 1,3-dicarbonyl compound (like ethyl 2-formylacetate), this would place the o-tolyl group at the N1 position of the pyrazole ring, yielding a 1-(o-tolyl) derivative. While this is a common strategy for N-aryl pyrazoles, it does not directly yield the C5-substituted target. nih.gov

Using a functionalized carbonyl precursor: A more direct route to this compound involves using a carbonyl precursor that already contains the o-tolyl group. Specifically, a β-keto ester bearing an o-tolyl group, such as ethyl 3-oxo-3-(o-tolyl)propanoate , would serve as an ideal starting material. The cyclocondensation of this precursor with unsubstituted hydrazine (NH₂NH₂) would regioselectively lead to the formation of the pyrazole ring with the o-tolyl group at the C5 position and the ester at the C4 position. mdpi.commdpi.com This approach is based on the general principle that the keto group of the β-keto ester preferentially reacts with one of the hydrazine nitrogens, directing the substitution pattern.

Many of the most efficient synthetic routes for constructing the pyrazole ring, such as MCRs or Vilsmeier reactions, yield pyrazole-4-carboxylates (esters) or pyrazole-4-carbonitriles rather than the free carboxylic acid. beilstein-journals.orgresearchgate.net Therefore, a final functional group transformation is often a necessary and crucial step in the synthesis.

The conversion of a pyrazole-4-carboxylate to the corresponding carboxylic acid is typically achieved through hydrolysis. nih.gov This transformation is commonly performed under basic conditions, a process known as saponification, by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. beilstein-journals.orgscite.ai Alternatively, acid-catalyzed hydrolysis can also be employed.

Similarly, if the synthesis yields a pyrazole-4-carbonitrile, the nitrile group can be hydrolyzed to a carboxylic acid. This is generally accomplished under more vigorous conditions, often requiring prolonged heating in the presence of a strong acid or base.

Table 2: Representative Functional Group Transformations to Pyrazole-4-Carboxylic Acids

Starting MaterialReagents/ConditionsProductDescriptionReference
5-Fluoroalkylpyrazole-4-carboxylateSaponification5-Fluoroalkylpyrazole-4-carboxylic acidHydrolysis of the ester to the carboxylic acid. beilstein-journals.org
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrileBasic Hydrolysis5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acidConversion of the nitrile and amide intermediate to the carboxylic acid. scite.ai
3-Aryl-1H-pyrazole-4-carboxylateKMnO₄ Oxidation (of a methyl group), then Esterification, then Hydrolysis3-Aryl-1H-pyrazole-4-carboxylic acidA multi-step sequence where hydrolysis is the final step to obtain the acid. researchgate.net

Substitution Reactions on Pre-formed Pyrazole Rings

The functionalization of a pre-formed pyrazole ring through substitution reactions is a cornerstone of pyrazole chemistry, allowing for the introduction of various chemical moieties onto the heterocyclic core. Electrophilic aromatic substitution is a common mechanism, particularly for introducing halogen atoms. For instance, a solvent-free, rapid, and operationally simple method for the chlorination of pyrazoles utilizes trichloroisocyanuric acid. rsc.org This high-yielding protocol, which proceeds via an electrophilic aromatic substitution mechanism, avoids the need for tedious column chromatography and reduces solvent consumption. rsc.org

Nucleophilic substitution reactions are also employed, often by first converting a carboxylic acid group on the pyrazole ring into a more reactive intermediate like an acid chloride. This acid chloride can then react with various nucleophiles, such as alcohols or amines, to form the corresponding ester or amide derivatives. researchgate.net This approach highlights the versatility of the carboxylic acid functional group as a handle for further molecular elaboration. The nitrile derivative can also be synthesized through the dehydration of the primary amide, for example, using a mixture of thionyl chloride and dimethylformamide. researchgate.net

Advanced and Sustainable Synthetic Approaches

In recent years, the development of synthetic methodologies has been driven by the principles of green chemistry, emphasizing time efficiency, reduced energy consumption, and the use of environmentally benign conditions. rsc.org These advanced protocols have been successfully applied to the synthesis of pyrazole derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. rsc.org By utilizing selective dielectric heating, microwave irradiation can drastically reduce reaction times from hours to minutes and improve product yields. rsc.orgacs.org This technique often allows for the use of greener solvents or even solvent-free conditions, further enhancing its environmental credentials. rsc.orgresearchgate.net

Numerous studies have demonstrated the efficacy of microwave-assisted synthesis for various pyrazole derivatives. For example, the reaction of pyrazole 4-carbaldehydes with acetylnaphthols in the presence of pyrrolidine (B122466) and ethanol (B145695) under microwave irradiation (180 W) for 5–7 minutes resulted in good yields. The same reaction under traditional reflux conditions required 10–12 hours and produced lower yields. rsc.org Similarly, one-pot, three-component reactions to generate structurally diverse pyrazolone (B3327878) derivatives have been successfully developed under microwave and solvent-free conditions, achieving good to excellent yields (51–98%) in just 10 minutes at 420 W. mdpi.com

The table below summarizes various microwave-assisted protocols for the synthesis of pyrazole derivatives, showcasing the significant reduction in reaction time and improvement in yields compared to conventional methods. rsc.orgacs.orgdergipark.org.tr

ReactantsProductConditionsTimeYield (%)Ref.
Quinolin-2(1H)-one-based α,β-unsaturated ketones and arylhydrazinesQuinolin-2(1H)-one-based pyrazole derivativesAcetic acid, 360 W, 120 °C7–10 min68–86 rsc.org
β-bromovinyl/aryl aldehydes and 5-aminopyrazolesPyrazolo[1,5-a]pyrimidinesPalladium catalyst, 700 W, 120 °C, solvent-free15 minGood rsc.org
Carbohydrazide derivatives and 2,4-pentanedione1-aroyl-3,5-dimethyl-1H-pyrazolesEthanol, 270 W3–5 min82–98 rsc.org
Intermediate (3) and benzohydrazidesPyrazole and oxadiazole hybridsEthanol, ZnCl₂, microwave irradiation9–10 min79–92 acs.org
Enones and semicarbazide (B1199961) hydrochloride5-trifluoromethyl-4,5-dihydro-1H-pyrazolesPyridine, methanol/water, 100 W, 70°C4 min82-96 dergipark.org.tr

Heterogeneous Catalysis in Pyrazole Synthesis

Heterogeneous catalysis represents a significant advancement in green chemistry, offering advantages such as easy catalyst separation, reusability, and reduced waste generation. mdpi.comresearchgate.netresearchgate.net Various solid-supported catalysts have been developed for the synthesis of pyrazoles, proving to be efficient and environmentally friendly alternatives to homogeneous catalysts. researchgate.net

Examples of heterogeneous catalysts used in pyrazole synthesis include:

Nickel-based catalysts : A one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes has been demonstrated using a heterogeneous nickel-based catalyst at room temperature. This method features low catalyst loading, short reaction times, and the catalyst can be reused for up to seven cycles without significant loss of activity. mdpi.com

Amberlyst-70 : This resinous, non-toxic, and thermally stable catalyst has been used for the condensation of hydrazines with 1,3-diketones in an aqueous medium at room temperature. researchgate.netmdpi.com The use of water as a solvent and the simple workup procedure are key eco-friendly attributes of this protocol. researchgate.net

Metal-Organic Frameworks (MOFs) : MOFs have been employed as efficient and reusable catalysts for the one-pot, three-component synthesis of pyrazole derivatives.

Supported Metals and Metal Nanoparticles : Various supported metal catalysts are utilized to facilitate pyrazole synthesis, offering high efficiency and reusability. researchgate.net

The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For instance, in the synthesis of polysubstituted 4-difluoromethyl pyrazole derivatives, various Lewis acid catalysts were explored, with Scandium(III) triflate (Sc(OTf)₃) showing the best performance, achieving a 97% yield. nih.gov

Solvent-Free and Mechanochemical Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free synthesis, often coupled with microwave irradiation or mechanochemistry (grinding), offers a path toward more sustainable chemical production. rsc.orgresearchgate.net

Mechanochemistry, which involves inducing reactions in solids by grinding or milling, has been successfully applied to pyrazole synthesis. rsc.orgresearchgate.net A notable example is the solvent-free chlorination of pyrazoles with trichloroisocyanuric acid, which proceeds rapidly and cleanly by simple grinding. rsc.org This method avoids bulk solvents, simplifying product isolation and minimizing waste. rsc.org Similarly, cross-dehydrogenative coupling reactions of pyrazolones with thiols have been achieved using ball milling under metal- and solvent-free conditions. researchgate.net

Many microwave-assisted syntheses can also be performed under solvent-free conditions. rsc.org For instance, a one-pot multicomponent synthesis of pyrano[2,3-c]pyrazoles was achieved by heating a mixture of aryl hydrazine, β-ketoesters, and zinc triflate in a microwave reactor, followed by the addition of an aromatic aldehyde and malononitrile, all without a solvent. rsc.org These solvent-free approaches not only reduce environmental impact but can also lead to higher reaction rates and yields. mdpi.com

Computational and Theoretical Investigations on 5 O Tolyl 1h Pyrazole 4 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net It is extensively used to predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and parameters related to electronic structure. researchgate.net For pyrazole (B372694) derivatives, DFT methods like B3LYP have proven successful in modeling their structural and spectral properties with a high degree of reliability. nih.gov

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 5-o-Tolyl-1H-pyrazole-4-carboxylic acid, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles. Theoretical studies on similar pyrazole carboxylic acids reveal that the molecule often adopts a near-planar conformation. nih.govdntb.gov.uaresearchgate.net This planarity is frequently stabilized by the formation of a strong intramolecular hydrogen bond between the hydrogen atom of the carboxylic acid group and one of the nitrogen atoms of the pyrazole ring. nih.govnih.gov

Table 1: Representative Theoretical Geometric Parameters for a Pyrazole Carboxylic Acid System Calculated at the B3LYP level of theory. Data is illustrative and based on similar reported structures.

ParameterBondPredicted ValueParameterAnglePredicted Value
Bond LengthC=O1.22 ÅAngleO-C-O122.5°
Bond LengthC-O(H)1.35 ÅAngleC-C-N (ring)128.0°
Bond LengthN-N (ring)1.34 ÅAngleC-N-N (ring)108.5°
Bond LengthC-C (ring)1.40 ÅDihedral AnglePyrazole-Tolyl~50-65°

The electronic properties of a molecule are key to understanding its reactivity, stability, and potential applications. DFT provides several methods to characterize these properties.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. nih.govnih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov For molecules like this compound, the HOMO is typically distributed over the electron-rich pyrazole and tolyl rings, while the LUMO is often localized on the pyrazole ring and the electron-withdrawing carboxylic acid group. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carboxyl group and the lone pairs of the pyrazole nitrogen atoms, indicating these are sites for electrophilic attack. Regions of positive potential (blue) would be found around the acidic proton of the carboxyl group and the N-H proton, highlighting them as sites for nucleophilic attack.

Table 2: Illustrative Electronic Properties Calculated by DFT Values are representative for pyrazole derivatives and can vary based on the specific functional and basis set used.

PropertyValueSignificance
EHOMO-6.2 eVElectron-donating ability
ELUMO-1.5 eVElectron-accepting ability
ΔE (HOMO-LUMO Gap)4.7 eVChemical reactivity and stability nih.gov
NBO Stabilization Energy (E(2))5-20 kcal/molStrength of intramolecular charge transfer

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling encompasses a range of techniques to simulate the behavior of molecules, including their interactions with other molecules and their dynamic properties.

In silico techniques, particularly molecular docking, are widely used to predict how a molecule might interact with a biological target, such as an enzyme or receptor. researchgate.net These studies are fundamental in drug design and help to understand the structure-activity relationship of a compound. For this compound, docking simulations can predict its binding orientation and affinity within a protein's active site. nih.gov

These simulations typically identify several key types of intermolecular interactions:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), and the pyrazole N-H group is also a hydrogen bond donor. These groups can form strong, directional interactions with amino acid residues in a protein active site. nih.gov

π-π Stacking: The aromatic pyrazole and tolyl rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

Hydrophobic Interactions: The methyl group and the aromatic rings contribute to the molecule's hydrophobicity, allowing it to form favorable van der Waals interactions with nonpolar pockets in a receptor. nih.gov

By analyzing these binding modes, researchers can rationalize the biological activity of a compound and design new derivatives with improved affinity and selectivity. researchgate.netmdpi.com

Computational methods are highly effective at predicting spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. researchgate.netnih.gov

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts. uomphysics.net The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Theoretical chemical shifts are often calculated for the optimized geometry and show a strong linear correlation with experimental values, aiding in the precise assignment of signals in complex spectra. uomphysics.netjocpr.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the peaks observed in an infrared (IR) spectrum. jocpr.com Theoretical spectra help in assigning specific vibrational modes, such as the characteristic O-H stretch of the carboxylic acid dimer, the C=O carbonyl stretch, the N-H stretch of the pyrazole ring, and various C-H and C=C aromatic ring vibrations. uomphysics.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net These calculations can predict the π → π* and n → π* transitions responsible for the molecule's absorption of ultraviolet and visible light, providing insight into its electronic structure and chromophores.

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

TechniqueParameterPredicted Value (DFT)Typical Experimental Range
¹³C NMRC=O (Carboxyl)~165 ppm160-170 ppm
¹H NMRO-H (Carboxyl)~13.0 ppm12.0-13.5 ppm
IRν(C=O)~1690 cm⁻¹1680-1710 cm⁻¹
IRν(O-H)~3000 cm⁻¹ (broad)2500-3300 cm⁻¹ (broad)
UV-Visλmax (π → π*)~275 nm270-290 nm

Theoretical Studies on Tautomerism and Aromaticity of the Pyrazole Ring System

The pyrazole ring exhibits annular tautomerism, where a proton can migrate between the two adjacent nitrogen atoms (a 1,2-proton shift). earthlinepublishers.com This results in two distinct tautomeric forms, which can have different stabilities and chemical properties. The relative stability of these tautomers is influenced by several factors, including the nature of the substituents on the ring, intramolecular hydrogen bonding, and solvent effects. mdpi.comresearchgate.net DFT calculations are an excellent tool for quantifying the energy difference between tautomers and predicting which form will be predominant under specific conditions. dntb.gov.uanih.gov For a molecule like this compound, the tautomer that allows for a more stable intramolecular hydrogen bond with the carboxyl group is often favored. mdpi.com

Aromaticity is a fundamental concept linked to the stability and reactivity of cyclic conjugated systems. The aromaticity of the pyrazole ring in different tautomers can be assessed computationally using methods such as the Nucleus-Independent Chemical Shift (NICS). earthlinepublishers.com NICS values are calculated at specific points in space (e.g., at the center of the ring) to probe the magnetic shielding induced by the π-electron system. A negative NICS value is indicative of aromatic character, with more negative values suggesting stronger aromaticity. earthlinepublishers.commdpi.com These calculations can show how the aromaticity of the pyrazole ring changes between tautomers and how it is influenced by substituents, providing insight into the electronic factors that govern tautomeric preference. dntb.gov.uamdpi.com

Coordination Chemistry and Metal Organic Framework Mof Applications of 5 O Tolyl 1h Pyrazole 4 Carboxylic Acid

5-o-Tolyl-1H-pyrazole-4-carboxylic acid as a Ligand in Coordination Complexes

The unique structural features of this compound, namely the pyrazole (B372694) ring with its two nitrogen atoms and the carboxylic acid group, make it a versatile ligand for the formation of coordination complexes with a variety of metal ions. The presence of the o-tolyl group at the 5-position of the pyrazole ring is expected to introduce steric hindrance that can influence the coordination geometry and the dimensionality of the resulting complexes.

Investigation of Ligand Coordination Modes and Denticity

Pyrazole-4-carboxylic acids can exhibit a range of coordination modes and denticities depending on the reaction conditions and the metal ion involved. The deprotonated carboxylate group can act as a monodentate, bidentate chelating, or bidentate bridging ligand. Simultaneously, the pyrazole ring offers additional coordination sites through its nitrogen atoms. Typically, the pyridine-type nitrogen atom of the pyrazole ring is the one that coordinates to the metal center.

Common coordination modes for pyrazole-4-carboxylic acid ligands include:

Monodentate: Coordination through one oxygen atom of the carboxylate group or the pyridine-type nitrogen of the pyrazole ring.

Bidentate:

Chelating, involving both oxygen atoms of the carboxylate group to the same metal center.

Bridging, where the carboxylate group links two different metal centers.

Coordination through one carboxylate oxygen and one pyrazole nitrogen.

Tridentate: In some cases, the ligand can coordinate through the two pyrazole nitrogens and one oxygen from the carboxylate group, particularly in the formation of polynuclear complexes.

The steric bulk of the o-tolyl group in this compound would likely influence the preferred coordination mode, potentially favoring monodentate or bridging modes over chelating ones that require more space around the metal center.

Coordination ModeDescriptionPotential Influence of o-Tolyl Group
MonodentateLigand binds to a metal center through a single atom.May be favored due to steric hindrance.
Bidentate ChelatingLigand binds to a single metal center through two donor atoms.May be disfavored due to steric hindrance.
Bidentate BridgingLigand connects two different metal centers.Likely to be a common mode, leading to polymeric structures.

Synthesis and Structural Characterization of Mononuclear, Dinuclear, and Polymeric Transition Metal Complexes

The reaction of pyrazole-4-carboxylic acid derivatives with transition metals often yields a variety of structures, from simple mononuclear complexes to intricate dinuclear and polymeric architectures. The final structure is influenced by factors such as the metal-to-ligand ratio, the solvent system, the reaction temperature, and the pH.

Mononuclear Complexes: These are typically formed when the coordination sphere of the metal ion is saturated by a sufficient number of monodentate ligands or by chelating ligands. For instance, a metal ion might coordinate to two or more this compound ligands, with the remaining coordination sites occupied by solvent molecules or other co-ligands. Research on related ligands like 3-methyl-1H-pyrazole-4-carboxylic acid has shown the formation of mononuclear complexes such as [Cd(HMPCA)₂(H₂O)₄].

Dinuclear Complexes: Dinuclear structures often arise from the bridging nature of the carboxylate group. Two metal centers can be bridged by two or more carboxylate ligands, leading to paddle-wheel or other dimeric structures. The steric bulk of the o-tolyl group might influence the metal-metal distance in such complexes. Dinuclear Ni(II) complexes have been synthesized with pyrazole-3-carboxylic acid, forming structures like {[Ni₂(3-PCA)₂(DMAP)₄(H₂O)₂]·2H₂O}₂.

Polymeric Complexes (Coordination Polymers): The ability of the ligand to bridge multiple metal centers through both the carboxylate and pyrazole moieties makes it an excellent candidate for the construction of 1D, 2D, or 3D coordination polymers. The connectivity of the network can be controlled by the choice of metal ion and reaction conditions. For example, pyrazole-4-carboxylic acid has been used to synthesize 2D layered structures with Cu(II) ions, such as [Cu₂(4-PCA)₂(2,2′-bpy)₂·2H₂O]n. The introduction of the o-tolyl group could lead to more open framework structures due to its space-filling nature.

Design and Construction of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The tunable nature of both the inorganic and organic components allows for the rational design of MOFs with desired properties for specific applications.

Role of Pyrazole Carboxylic Acid Scaffolds in Tunable MOF Architectures

Pyrazole carboxylic acid scaffolds are highly valuable in MOF chemistry due to their rigidity, stability, and versatile coordination capabilities. The combination of a robust aromatic pyrazole ring and a coordinating carboxylic acid group provides a strong and directional linkage to metal centers, which is crucial for the formation of stable, porous frameworks.

The tunability of MOFs based on pyrazole carboxylic acids can be achieved by:

Varying the substituents on the pyrazole ring: Introducing functional groups can alter the electronic properties and steric profile of the ligand, thereby influencing the resulting MOF structure and properties. The o-tolyl group in this compound, for example, would increase the hydrophobicity of the pores and could lead to larger pore sizes compared to unsubstituted ligands.

Modifying the metal node: The choice of the metal ion or cluster (secondary building unit, SBU) determines the geometry and connectivity of the framework.

Introducing auxiliary ligands: The use of co-ligands with different lengths and functionalities can lead to the formation of more complex and tunable architectures.

Factors Influencing MOF Formation and Structure (e.g., pH Control, Metal Ion Selection)

The synthesis of MOFs is a self-assembly process that is highly sensitive to a variety of experimental parameters.

pH Control: The pH of the reaction mixture is a critical factor as it controls the deprotonation state of the carboxylic acid group. At lower pH, the ligand may remain protonated and coordinate differently, or not at all, while at higher pH, the fully deprotonated carboxylate is available for coordination, which is generally required for the formation of stable MOF structures. The pH can also influence the nature of the metal aqua ions in solution.

Metal Ion Selection: The choice of the metal ion has a profound impact on the final MOF architecture. Different metal ions have distinct coordination preferences (e.g., coordination number, geometry), which dictates the topology of the resulting framework. For instance, Zn(II) and Cd(II) are commonly used due to their flexible coordination geometries, which can lead to a variety of structures. The use of different metal ions with 3-methyl-1H-pyrazole-4-carboxylic acid has yielded both mononuclear complexes and 3D coordination polymers.

Solvent System: The polarity and boiling point of the solvent can affect the solubility of the reactants and the kinetics of crystal growth. In solvothermal synthesis, the solvent can also act as a template or a competing ligand.

Temperature and Reaction Time: These parameters influence the thermodynamics and kinetics of the MOF formation, affecting the crystallinity, phase purity, and crystal size of the product.

Supramolecular Assembly and Hydrogen-Bonded Networks

In the solid state, this compound, like other pyrazole carboxylic acids, is expected to form extensive supramolecular networks through hydrogen bonding. The primary hydrogen bonding motifs involve the carboxylic acid group and the N-H group of the pyrazole ring.

The carboxylic acid groups typically form dimeric hydrogen bonds (O-H···O), which is a very robust and common supramolecular synthon. Furthermore, the N-H group of the pyrazole can act as a hydrogen bond donor, while the pyridine-type nitrogen can act as an acceptor, leading to the formation of catemeric chains or cyclic assemblies (N-H···N).

The interplay of these hydrogen bonds can lead to the formation of 1D tapes, 2D sheets, or 3D networks. For instance, in the crystal structure of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, molecules are linked into 2D sheets by both N-H···N and O-H···O hydrogen bonds, with the latter forming the classic carboxylic acid dimer motif. The presence of the bulky o-tolyl group in this compound might influence the packing of these hydrogen-bonded networks, potentially leading to the inclusion of solvent molecules or the formation of more open structures. The non-coplanar arrangement of aromatic cores and pyrazole groups can lead to diverse supramolecular assemblies through multiple N-H···N hydrogen bonds and other weak interactions.

Hydrogen Bond TypeDonorAcceptorResulting Motif
Carboxylic Acid DimerO-HO=CR²₂(8) ring
Pyrazole CatemerN-HN (pyrazole)C(4) chain
Carboxylate-PyrazoleN-HO=CD(2) dimer

Exploration of Self-Complementary Interactions of Pyrazole and Carboxylic Acid Moieties

The molecular architecture of this compound features two key functional groups: a pyrazole ring and a carboxylic acid moiety. These groups are known to participate in robust and directional hydrogen bonding interactions, which are fundamental to the formation of predictable supramolecular structures. The pyrazole ring itself contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the sp2-hybridized nitrogen atom). Similarly, the carboxylic acid group possesses a hydroxyl group (a hydrogen bond donor) and a carbonyl oxygen (a hydrogen bond acceptor).

The self-complementary nature of these moieties is most prominently observed in the formation of dimeric structures. In analogous compounds, such as 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, the carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds to form a classic carboxylic acid dimer motif. nih.gov This head-to-tail arrangement creates a stable, centrosymmetric dimer that can act as a larger, secondary building unit in the formation of more extended networks.

The interplay of these various hydrogen bonds—the strong carboxylic acid dimerization, the directional pyrazole-pyrazole interactions, and potential intramolecular hydrogen bonds—dictates the local and long-range order in the crystalline state of pyrazole carboxylic acids.

Challenges and Future Research Directions for 5 O Tolyl 1h Pyrazole 4 Carboxylic Acid Research

Development of Highly Regioselective and Stereoselective Synthetic Pathways

A primary challenge in the synthesis of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid lies in achieving high regioselectivity. The classical synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), which can lead to the formation of regioisomers, particularly with unsymmetrical dicarbonyl precursors. The presence of the o-tolyl group introduces steric considerations that can either hinder or direct the cyclization process, making predictable and controlled synthesis a significant hurdle.

Future research should focus on the development of novel synthetic methodologies that offer precise control over the regiochemical outcome. This could involve the use of advanced catalytic systems, such as nano-ZnO or ruthenium-based catalysts, which have shown promise in directing the regioselectivity of pyrazole (B372694) synthesis. bohrium.comsemanticscholar.org Exploring one-pot, multi-component reactions could also provide an efficient and atom-economical route to the desired isomer. researchgate.net

While this compound itself is not chiral, the development of stereoselective pathways is crucial for the synthesis of its chiral derivatives, which may have interesting biological or material properties. The use of chiral auxiliaries or asymmetric catalysis in the synthetic route could open doors to novel enantiomerically pure compounds. jetir.orgnih.gov

Table 1: Comparison of Potential Synthetic Methods for this compound

Synthetic MethodPotential AdvantagesPotential Challenges
Classical Knorr Synthesis Readily available starting materials.Poor regioselectivity leading to isomeric mixtures.
Catalytic Cyclocondensation Potentially higher regioselectivity and yields.Catalyst sensitivity and cost.
Multi-component Reactions High atom economy, operational simplicity.Optimization of reaction conditions for the specific substrate.
Asymmetric Synthesis Access to chiral derivatives.Development of suitable chiral auxiliaries or catalysts.

Exploration of Novel Coordination Modes and Complex Architectures

The bifunctional nature of this compound, possessing both a pyrazole ring with two nitrogen donor atoms and a carboxylic acid group, makes it an excellent candidate as a ligand in coordination chemistry. These functionalities allow it to form a variety of complexes with metal ions, ranging from simple mononuclear compounds to complex polynuclear structures and metal-organic frameworks (MOFs). jetir.orgresearchgate.net

A key challenge is to understand and predict the coordination behavior of this specific ligand. The steric bulk of the o-tolyl group at the 5-position of the pyrazole ring is expected to play a significant role in influencing the coordination geometry and the resulting supramolecular architecture. researchgate.net This steric hindrance could prevent the formation of certain common coordination modes observed for less substituted pyrazole-4-carboxylic acids, while potentially favoring the formation of novel and unique complex architectures with interesting properties.

Future research should systematically explore the coordination of this compound with a wide range of metal ions. This would involve the synthesis and single-crystal X-ray diffraction analysis of the resulting complexes to elucidate their structures. Investigating the influence of reaction conditions, such as solvent, temperature, and pH, on the self-assembly process will be crucial for controlling the dimensionality and topology of the resulting coordination polymers and MOFs. researchgate.net

Deeper Understanding of Structure-Property Relationships through Advanced Computational and Experimental Techniques

A thorough understanding of the relationship between the molecular structure of this compound and its physicochemical properties is fundamental for its targeted application. The position of the o-tolyl group influences the electronic distribution within the pyrazole ring and the acidity of the carboxylic acid function.

Advanced computational methods, such as Density Functional Theory (DFT), will be invaluable in predicting and explaining the electronic and spectroscopic properties of the molecule. researchgate.netresearchgate.netresearchgate.net Theoretical calculations can provide insights into the molecule's geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, which are crucial for understanding its reactivity and intermolecular interactions.

Experimentally, a combination of spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, will be essential for characterizing the compound and its derivatives. researchgate.netnih.gov Solid-state NMR and X-ray crystallography can provide detailed information about its structure and packing in the solid state, revealing the nature of hydrogen bonding and other non-covalent interactions. semanticscholar.org Correlating these experimental findings with computational results will lead to a comprehensive understanding of the structure-property relationships.

Table 2: Key Physicochemical Properties for Investigation

PropertyExperimental TechniqueComputational MethodSignificance
Molecular Structure X-ray Crystallography, NMRDFT Geometry OptimizationDetermines steric and electronic effects.
Electronic Properties UV-Vis Spectroscopy, Cyclic VoltammetryTD-DFT, HOMO-LUMO analysisGoverns optical and redox behavior.
Vibrational Modes IR and Raman SpectroscopyDFT Frequency CalculationsConfirms functional groups and bonding.
Acidity (pKa) Potentiometric TitrationpKa Prediction AlgorithmsInfluences coordination and biological activity.

Expansion of Applications in Emerging Material Technologies and Sustainable Chemistry

The unique structural features of this compound suggest its potential for a variety of applications in emerging technologies and sustainable chemistry. As a building block for MOFs, it could lead to materials with applications in gas storage, separation, and catalysis. researchgate.netdigitellinc.com The steric bulk of the o-tolyl group might create larger pores or channels within the MOF structure, which could be advantageous for specific applications.

In the field of materials science, pyrazole derivatives have shown promise as organic light-emitting diode (OLED) materials and corrosion inhibitors. nih.govresearchgate.net The photophysical properties of this compound and its metal complexes should be investigated to assess their potential in luminescent applications. Its ability to coordinate to metal surfaces also makes it a candidate for studies on corrosion inhibition for various metals and alloys.

From a sustainable chemistry perspective, the development of green synthetic routes for this compound is a key future direction. nih.govresearchgate.net This includes the use of environmentally benign solvents, catalysts, and energy sources to minimize the environmental impact of its production. Furthermore, its potential use as a catalyst or in catalytic systems aligns with the principles of green chemistry by enabling more efficient and selective chemical transformations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-o-Tolyl-1H-pyrazole-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form an ester intermediate (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate), followed by basic hydrolysis (e.g., NaOH in methanol) to yield the carboxylic acid . Alternative methods involve condensation reactions in acetic acid with sodium acetate as a catalyst, which facilitates cyclization and improves reaction efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR (1H/13C) : Identifies substituent patterns (e.g., aromatic protons from the o-tolyl group) and confirms carboxylic acid formation .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .
  • X-ray crystallography : Provides definitive structural confirmation, as demonstrated for analogous pyrazole derivatives .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Store at -20°C to maintain stability, as suggested for structurally similar pyrazole-carboxylic acids . Consult GHS classifications for specific hazards, though detailed data for this compound may require extrapolation from related molecules .

Advanced Research Questions

Q. How can computational chemistry enhance structural and electronic analysis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict molecular geometry, vibrational frequencies, and electronic properties. For example, Viveka et al. (2016) matched experimental IR/NMR data with DFT-derived values, refining computational models to address discrepancies (e.g., adjusting basis sets for better agreement with observed carbonyl stretches) . Theoretical studies also elucidate intramolecular interactions, such as hydrogen bonding between the pyrazole ring and carboxylic acid group .

Q. What strategies optimize synthetic yield and purity?

  • Methodological Answer :

  • Reaction conditions : Reflux in acetic acid with sodium acetate accelerates cyclocondensation .
  • Hydrolysis control : Use stoichiometric NaOH in methanol to minimize ester by-products .
  • Purification : Recrystallization from acetic acid removes impurities, as shown in indole-carboxylic acid syntheses .

Q. How do structural modifications influence biological activity in derivatives?

  • Methodological Answer : Introduce substituents (e.g., amides, halogens) at the pyrazole 1- and 4-positions to modulate bioactivity. Pirol et al. (2014) synthesized amide derivatives and assessed antiproliferative activity using sulforhodamine B (SRB) assays, finding that electron-withdrawing groups enhance cytotoxicity against cancer cell lines (e.g., HCT116 colon carcinoma) . Systematic SAR studies with in vitro cytotoxicity tests (e.g., IC50 determination) are critical for identifying pharmacophores .

Q. How should researchers resolve contradictions between experimental and theoretical data?

  • Methodological Answer : Cross-validate results using multiple techniques. For example:

  • X-ray vs. DFT : Compare crystallographic bond lengths/angles with computational predictions to refine theoretical models .
  • NMR shifts : Adjust solvent parameters in DFT simulations to better match observed chemical shifts .
  • Reproducibility : Repeat experiments under controlled conditions (e.g., inert atmosphere) to isolate procedural variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.